4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate
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Overview
Description
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate is a complex organic compound with the molecular formula C30H36O4 and a molecular weight of 460.60444 g/mol . This compound is characterized by the presence of multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of products, including ethers and esters.
Scientific Research Applications
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Hydroxyphenethyl)phenyl 4-(octyloxy)benzenecarboxylate
- 4-(4-Hydroxyphenethyl)phenyl 4-(decyloxy)benzenecarboxylate
Uniqueness
4-[2-(4-hydroxyphenyl)ethyl]phenyl 4-(nonyloxy)benzoate is unique due to its specific structural features, such as the nonyloxy group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-[2-(4-hydroxyphenyl)ethyl]phenyl] 4-nonoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36O4/c1-2-3-4-5-6-7-8-23-33-28-21-15-26(16-22-28)30(32)34-29-19-13-25(14-20-29)10-9-24-11-17-27(31)18-12-24/h11-22,31H,2-10,23H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIALIMDYKJZLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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